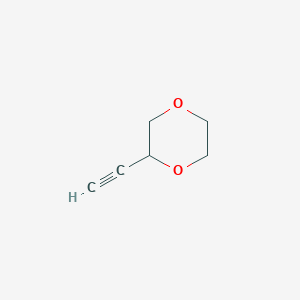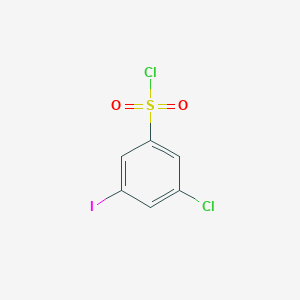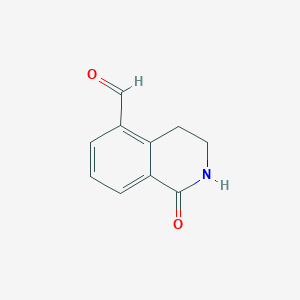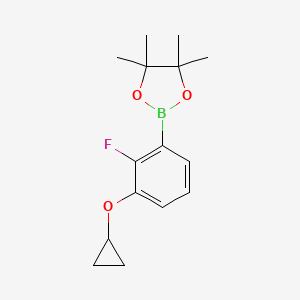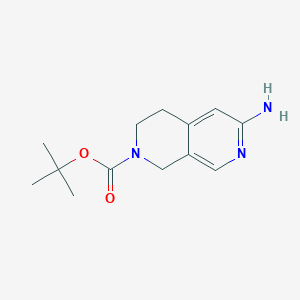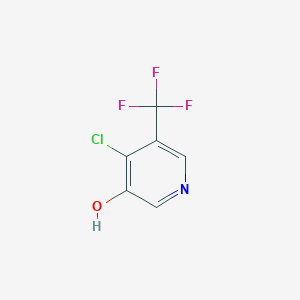
4-chloro-5-(trifluoromethyl)pyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-(trifluoromethyl)pyridin-3-ol, commonly referred to as 4-CF3-Pyridin-3-ol, is an organofluorine compound that has a wide range of applications in chemical synthesis and research. It is a colorless, volatile liquid with a pungent odor and a boiling point of 58.7°C. 4-CF3-Pyridin-3-ol has been used as a precursor in the synthesis of a variety of compounds, including pharmaceuticals, polymers, and dyes. It has also been used as a reagent in organic synthesis, and as a catalyst for various reactions.
Applications De Recherche Scientifique
4-CF3-Pyridin-3-ol has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, polymers, and dyes. It has also been used as a reagent in organic synthesis, and as a catalyst for various reactions. It has been used in the synthesis of 4-CF3-Pyridin-3-ylboronic acid, which is a key intermediate in the synthesis of a number of biologically active compounds. 4-CF3-Pyridin-3-ol has also been used in the synthesis of 4-CF3-Pyridin-3-ylboronic esters, which have been used as precursors for the synthesis of peptide-based drugs.
Mécanisme D'action
The mechanism of action of 4-CF3-Pyridin-3-ol is not yet fully understood. However, it is believed to act as a Lewis acid, forming a complex with the substrate and activating it for reaction. It is also believed to act as a nucleophile, participating in the formation of a new bond between the substrate and the 4-CF3-Pyridin-3-ol molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CF3-Pyridin-3-ol are not yet fully understood. It is believed to be relatively non-toxic, but further research is needed to confirm this.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-CF3-Pyridin-3-ol in lab experiments include its low cost, low toxicity, and the fact that it is readily available. The main limitation of using 4-CF3-Pyridin-3-ol is that it is volatile, so it must be handled with care in order to avoid loss.
Orientations Futures
There are a number of potential future directions for research involving 4-CF3-Pyridin-3-ol. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential uses in the synthesis of pharmaceuticals, polymers, and dyes. Additionally, further research could be conducted into the development of new methods for the synthesis of 4-CF3-Pyridin-3-ol, as well as new applications for the compound. Finally, research could be conducted into the potential use of 4-CF3-Pyridin-3-ol as a catalyst for various reactions.
Méthodes De Synthèse
4-CF3-Pyridin-3-ol can be synthesized by a variety of methods. The most common method is the reaction of 4-chloropyridine with trifluoromethanesulfonyl chloride in the presence of a base, such as potassium carbonate or sodium hydroxide. This reaction yields a mixture of 4-CF3-Pyridin-3-ol and 4-chloro-2,5-difluoropyridine. The mixture can be separated by column chromatography. Alternatively, 4-CF3-Pyridin-3-ol can be synthesized from 4-chloropyridine and trifluoromethyl bromide in the presence of a base, such as potassium carbonate or sodium hydroxide.
Propriétés
IUPAC Name |
4-chloro-5-(trifluoromethyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO/c7-5-3(6(8,9)10)1-11-2-4(5)12/h1-2,12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKQYURCFBUGKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)O)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-(trifluoromethyl)pyridin-3-OL | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


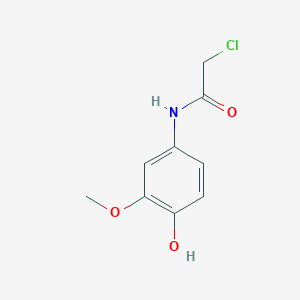
![1-(2,3-Dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)prop-2-en-1-one](/img/structure/B6617002.png)
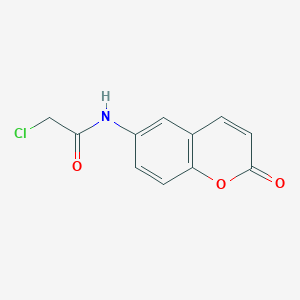
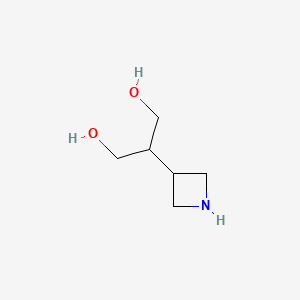
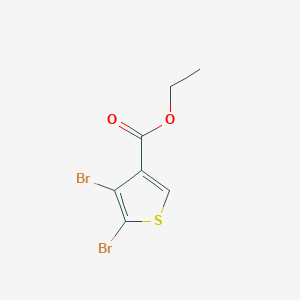

![tert-butyl N-{[3-(2-hydroxyethyl)phenyl]methyl}carbamate](/img/structure/B6617027.png)

